Bevirimat

Content Navigation

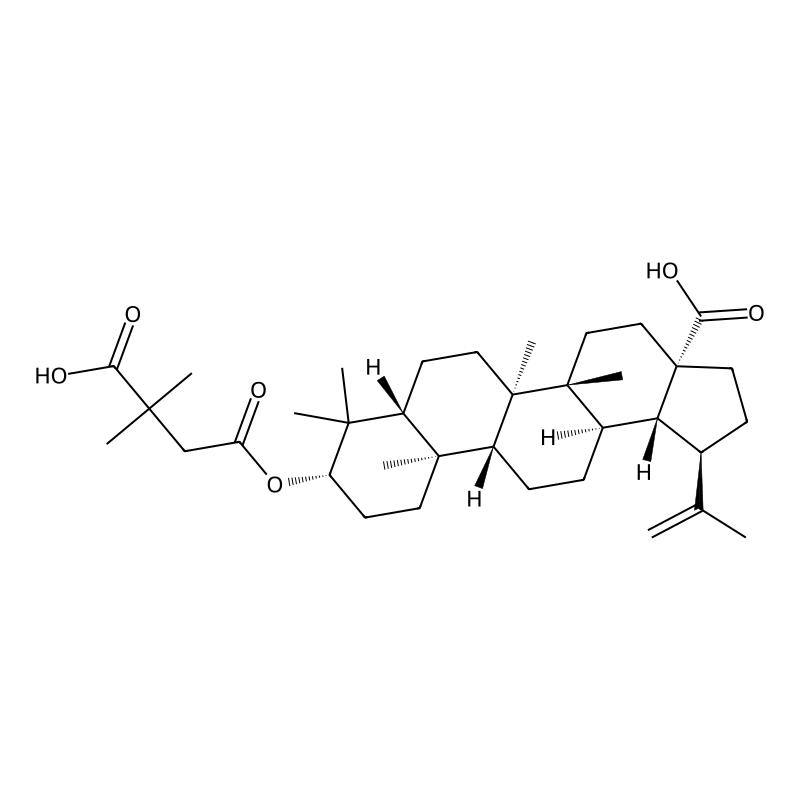

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Bevirimat's Mechanism in HIV-1 Maturation Inhibition

Introduction to HIV-1 Maturation and Bevirimat

HIV-1 maturation represents a critical final stage in the viral life cycle wherein immature, non-infectious viral particles transition to their infectious form. This process is driven by the viral protease (PR)-mediated cleavage of the Gag polyprotein precursor (Pr55Gag) into constituent structural proteins including matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). The ordered cleavage cascade occurs with distinct kinetics at different sites, with the CA-SP1 processing event occurring last in this sequence. [1] This compound (BVM), chemically known as 3-O-(3',3'-dimethylsuccinyl)-betulinic acid, represents the first-in-class maturation inhibitor and originated from betulinic acid derivatives first isolated from Syzygium claviflorum, a Chinese herb. [2] Although this compound demonstrated clinical efficacy in Phase I and II trials, its development was discontinued due to issues with natural polymorphisms in the SP1 region of Gag that conferred resistance in approximately 50% of patient populations. [3] [2]

The maturation process is crucial for viral infectivity, as proper cleavage of Gag precursors enables the structural reorganization necessary for formation of the mature conical capsid core. This core houses the viral RNA genome and essential enzymes (reverse transcriptase and integrase) required for subsequent infection rounds. [1] The CA-SP1 junction is particularly critical as it forms a dynamic α-helical structure that self-associates into a six-helix bundle, stabilizing the immature Gag hexameric lattice. During maturation, cleavage at this site disrupts the bundle and facilitates the transition to the mature capsid structure. [4] [1] Maturation inhibitors like this compound specifically target this CA-SP1 cleavage event through a mechanism distinct from classical protease inhibitors, representing a novel antiviral strategy with potential utility against protease-resistant HIV strains. [1] [5]

Molecular Mechanism of Action

Fundamental Mechanism: CA-SP1 Cleavage Inhibition

This compound exerts its antiviral effect through highly specific interference with the final proteolytic cleavage event in the Gag processing cascade—the separation of capsid (CA) from spacer peptide 1 (SP1). Unlike protease inhibitors that directly inhibit the enzymatic activity of the viral protease, this compound acts by binding directly to the Gag polyprotein precursor, specifically to the CA-SP1 boundary region. [2] [5] This binding occurs in nascent virus particles as they bud from infected cells, with the drug incorporating into assembling virions where it accesses its target site. [2]

The binding of this compound to the CA-SP1 junction results in stabilization of the six-helix bundle structure formed by the C-terminal domain of CA and the SP1 peptide. This stabilized bundle conformation sterically hinders access of the viral protease to the scissile bond between CA-L231 and SP1-A1, despite the protease remaining fully functional. [4] [1] Consequently, the CA-SP1 intermediate (also referred to as P25) accumulates in treated virions, while other cleavage events proceed normally. [3] [5] The persistence of the uncleaved CA-SP1 prevents the proper structural rearrangement of the capsid protein required for condensation of the conical core, resulting in the release of immature, non-infectious particles that contain malformed, electron-dense cores readily observable by electron microscopy. [2] [5]

Structural Basis of Inhibition

Recent high-resolution structural studies have elucidated the atomic-level details of this compound's mechanism. Magic-angle spinning (MAS) NMR spectroscopy of microcrystalline assemblies of the CACTD-SP1 Gag fragment complexed with this compound has revealed that the drug binds inside the central pore of the CA-SP1 six-helix bundle. [4] The binding interaction tightens the bundle structure and quakes the dynamic motions of SP1 and the simultaneously bound assembly cofactor inositol hexakisphosphate (IP6). [4]

Table 1: Key Structural Interactions in this compound Mechanism

| Structural Element | Role in Maturation | Effect of this compound Binding |

|---|---|---|

| CA-SP1 junction helix | Forms six-helix bundle in immature Gag; must unfold for proteolytic cleavage | Stabilizes helical bundle, preventing unfolding and protease access |

| IP6 binding site | Binds above six-helix bundle, engaging CA-K158 and CA-K227 rings | This compound tightens bundle pore, quenching IP6 dynamics |

| SP1 region | Transitions from helical to extended conformation upon cleavage | Maintains helical conformation, preventing structural transition |

| Protease cleavage site | Located at CA-L231/SP1-A1 within the junction helix | Becomes structurally occluded within stabilized bundle |

This compound and IP6 can bind simultaneously to the CA-SP1 region, with IP6 located just above the six-helix bundle where it forms salt bridges with two rings of lysine side chains (CA-K158 and CA-K227), while this compound occupies the central cavity of the bundle itself. [4] Although both molecules contain negatively charged groups, they do not compete for binding but rather exhibit a cooperative stabilization effect on the helical bundle structure. This simultaneous binding explains how both cellular IP6 and this compound contribute to stabilization of the immature Gag lattice, though with dramatically different functional consequences. [4]

The diagram below illustrates the key stages of HIV-1 maturation and this compound's site of inhibition:

Figure 1: HIV-1 Maturation Process and this compound Inhibition Site. The normal maturation pathway (yellow to red) is disrupted by this compound binding (blue pathway), which inhibits the CA-SP1 cleavage event and produces non-infectious virions.

Resistance Profiles and Clinical Limitations

Resistance Mutations

The clinical utility of this compound was ultimately limited by the emergence of resistance mutations, particularly natural polymorphisms in the SP1 region of Gag that pre-existed in approximately 50% of patient populations. [3] [2] These mutations cluster primarily in a glutamine-valine-threonine (QVT) motif spanning SP1 residues 6 to 8, with the SP1-V7A polymorphism representing the most significant contributor to resistance. [3] [2] In vitro selection experiments have identified additional mutations that confer resistance to this compound, including CA-A194T, CA-L231M/F, SP1-A1V, SP1-S5N, and SP1-V7A. [6] [5]

Table 2: this compound Resistance Mutations and Their Effects

| Mutation | Location | Effect on this compound Susceptibility | Impact on Viral Fitness |

|---|---|---|---|

| SP1-V7A | SP1 QVT motif (residue 7) | Strong resistance (most significant clinical polymorphism) | Minimal fitness cost |

| SP1-A1V | CA-SP1 cleavage site | Confers resistance | Does not impair viral replication |

| CA-A194T | CA C-terminal domain | Confers resistance | May impact assembly efficiency |

| CA-L231M/F | CA C-terminal domain (cleavage site) | Confers resistance | May affect CA-SP1 processing |

| SP1-T8Δ | SP1 QVT motif (residue 8) | Confers resistance | Variable fitness impact |

The structural basis for this compound resistance has been elucidated through NMR studies of resistant variants. For the SP1-A1V mutation, this compound binding to the CA-SP1(A1V)-NC peptide is almost completely abolished compared to wild-type peptide. [6] [5] Similarly, the SP1-V7A variant exhibits distinct conformational and binding characteristics that reduce drug efficacy. [4] These structural changes likely alter the helix-coil equilibrium at the CA-SP1 junction or modify the drug binding pocket, thereby reducing this compound's capacity to stabilize the six-helix bundle and prevent protease access. [6] [4]

Clinical Implications

The high prevalence of natural SP1 polymorphisms in treatment-naïve patients presented a significant barrier to this compound's clinical development. [3] Approximately 40-50% of patients enrolled in clinical trials showed reduced response to this compound monotherapy due to pre-existing resistance mutations, particularly in the QVT motif of SP1. [7] [2] This high level of pre-existing resistance ultimately led to the discontinuation of this compound's clinical development despite demonstrated efficacy in susceptible viral strains. [3] [2]

The fitness costs associated with resistance mutations vary significantly. While some mutations (like SP1-A1V) have minimal impact on viral replication capacity, others may impair viral fitness, potentially creating a genetic barrier to resistance emergence. [2] However, the high prevalence of naturally occurring polymorphisms with minimal fitness costs meant that resistance was already widespread in untreated populations, limiting this compound's utility as a first-line therapeutic option. [3] [2]

Second-Generation Maturation Inhibitors

This compound Derivatives

To overcome the limitations of this compound, significant efforts have been directed toward developing second-generation maturation inhibitors with improved potency and resistance profiles. These compounds maintain the core betulinic acid scaffold but incorporate strategic modifications at key positions, particularly the C-28 carboxyl group. [3] [7] Structure-activity relationship studies have demonstrated that the C-3 dimethylsuccinyl ester moiety is crucial for anti-maturation activity, while the C-28 position can be modified to improve potency against resistant variants. [7]

Notable this compound derivatives include:

- Alkyl amine derivatives: C-28 alkyl amine compounds demonstrate markedly improved potency (low-nanomolar range) compared to this compound and maintain robust activity against SP1-V7A variants. [3]

- Privileged structure incorporations: Derivatives incorporating caffeic acid and piperazine motifs at C-28 show significantly improved activity against both wild-type and resistant viruses. Compound 18c exhibits 3-fold greater potency against wild-type HIV-1 and 51-fold improvement against the NL4-3/V370A variant carrying the most prevalent this compound-resistant polymorphism. [7]

- EP-39: This this compound derivative features improved hydrosolubility while maintaining the core mechanism of action. EP-39 demonstrates a higher selectivity index and stronger antiviral activity than this compound, and induces production of a higher proportion of morphologically aberrant particles. [6] [5]

Mechanism of Improved Resistance Profiles

The improved activity of second-generation maturation inhibitors against this compound-resistant variants appears to stem from enhanced binding interactions with the CA-SP1 region. Although these derivatives maintain the same binding pocket as this compound, they may adopt distinct binding orientations or form additional interactions that compensate for the structural changes induced by resistance mutations. [6] [5]

For instance, while this compound and its derivative EP-39 share the same chemical skeleton, they appear to interact differently with the Gag polyprotein precursor. [6] In silico docking studies suggest these compounds present different predicted positions on the hexameric crystal structure of the CACTD-SP1 Gag fragment, which may account for their differential activity against specific resistance mutations. [6] Additionally, modifications at the C-28 position may enable novent interactions with Gag residues that are not disrupted by SP1 polymorphisms, thereby maintaining binding affinity even in the presence of common resistance mutations. [3] [7]

Experimental Methods for Characterizing Maturation Inhibition

Biochemical and Virological Assays

The antiviral activity and mechanism of action of maturation inhibitors are characterized using a panel of well-established biochemical and virological assays:

- CA-SP1 accumulation assays: These assays quantitatively measure the inhibition of CA-SP1 processing by detecting the accumulation of the CA-SP1 intermediate (P25) in drug-treated virions. [3] [5] Typically, HeLa or 293T cells transfected with HIV-1 molecular clones (e.g., pNL4-3) are metabolically labeled with [35S]Met/Cys in the presence of maturation inhibitors. Virions are collected by ultracentrifugation, lysed, and analyzed by SDS-PAGE followed by phosphorimaging to quantify CA-SP1 and mature CA levels. [3]

- Antiviral potency assays: The 50% inhibitory concentrations (IC50) of maturation inhibitors are determined using T-cell lines (e.g., MT-4) infected with wild-type or mutant HIV-1. [3] Viral replication is typically monitored by measuring reverse transcriptase activity in culture supernatants or using reporter cell lines (e.g., TZM-bl cells with luciferase readout). [3] [8]

- Morphological analysis: Transmission electron microscopy (TEM) is employed to visualize the structural consequences of maturation inhibition in drug-treated virions. [5] This technique reveals the presence of electron-dense, immature cores and aberrant particle morphology characteristic of maturation defects. [5]

- Resistance selection studies: To identify resistance mutations, HIV-1 is passaged in vitro in the presence of increasing concentrations of maturation inhibitors. [6] [5] Emerging resistant variants are sequenced to identify mutations in CA and SP1, and the contribution of specific mutations to resistance is validated through site-directed mutagenesis. [6] [5]

The following diagram illustrates a typical experimental workflow for characterizing maturation inhibitors:

Figure 2: Experimental Workflow for Characterizing Maturation Inhibitors. Multiple complementary assays are employed to comprehensively evaluate compound activity, mechanism, and resistance profiles.

Structural Biology Techniques

High-resolution structural techniques have been instrumental in elucidating the molecular mechanism of maturation inhibitors:

- Magic-angle spinning (MAS) NMR spectroscopy: This technique has provided atomic-resolution structures of CACTD-SP1 complexes with this compound and IP6. [4] MAS NMR enables determination of protein-ligand interactions in non-crystalline, microcrystalline, or membrane-associated states that may better reflect the native environment of the CA-SP1 junction within assembled virions. [4]

- X-ray crystallography: While limited by the challenges of crystallizing the full CA-SP1 junction, crystallographic studies of CA constructs have provided complementary structural information. [4]

- In silico docking: Computational approaches model the interaction of maturation inhibitors with the CA-SP1 binding pocket and predict binding orientations that explain structure-activity relationships and resistance profiles. [6] [5]

These structural approaches have revealed that maturation inhibitors bind inside the central pore of the CA-SP1 six-helix bundle, stabilizing the structure and quenching the dynamic motions necessary for protease access and efficient cleavage. [4] The ability to detect direct correlations between small molecules (this compound, IP6) and the isotopically labeled protein in MAS NMR experiments has been particularly valuable for defining binding orientations and understanding the structural basis of resistance. [4]

Comparative Analysis with Other Late-Stage Inhibitors

Relationship to Protease Inhibitors

While both maturation inhibitors and protease inhibitors (PIs) target the Gag processing cascade, their mechanisms of action are fundamentally distinct. Protease inhibitors directly bind to the active site of the viral protease, preventing it from cleaving all Gag and Gag-Pol sites throughout the polyprotein. [1] In contrast, maturation inhibitors like this compound bind to the Gag substrate itself (specifically the CA-SP1 junction) and allosterically prevent its cleavage without directly inhibiting protease activity. [1] [2] This mechanistic difference has important clinical implications:

- Maturation inhibitors may remain effective against PI-resistant viruses containing protease mutations, as they do not target the protease itself. [2]

- Conversely, maturation inhibitors are susceptible to Gag polymorphisms that do not affect protease inhibitor efficacy. [3] [2]

- The substrate-targeting approach of maturation inhibitors provides a higher genetic barrier to resistance for susceptible viral strains, as mutations must preserve viral fitness while disrupting drug binding. [3]

Comparison with Capsid Inhibitors

The development of capsid inhibitors like Lenacapavir represents an alternative approach to targeting the HIV-1 capsid protein with a different mechanism from maturation inhibitors. [8] [9] While maturation inhibitors specifically prevent CA-SP1 cleavage during viral maturation, capsid inhibitors primarily target the assembled mature capsid and disrupt its function during early infection stages (particularly nuclear import and integration). [8] [9] At higher concentrations, Lenacapavir can also disrupt late stages of replication by impairing proper capsid condensation during virion maturation. [8]

Table 3: Comparison of this compound and Lenacapavir Mechanisms

| Characteristic | This compound (Maturation Inhibitor) | Lenacapavir (Capsid Inhibitor) |

|---|---|---|

| Primary target | CA-SP1 junction in Gag polyprotein | Assembled CA hexamers in mature capsid |

| Primary mechanism | Inhibits CA-SP1 proteolytic cleavage | Hyper-stabilizes capsid, impairing uncoating and nuclear import |

| Stage of inhibition | Late (assembly/maturation) | Early (post-entry) and late (assembly) |

| Resistance mutations | CA and SP1 polymorphisms (e.g., SP1-V7A) | CA mutations at inhibitor binding interface |

| Clinical status | Development discontinued | Approved for multidrug-resistant HIV |

Notably, Lenacapavir demonstrates picomolar potency against both wild-type and multidrug-resistant HIV-1 strains, with a pharmacokinetic profile supporting twice-yearly subcutaneous administration. [8] [9] The success of Lenacapavir demonstrates the continued therapeutic potential of capsid-targeted antiretroviral strategies, though through a mechanism distinct from this compound's maturation inhibition. [8] [9]

Conclusion and Future Perspectives

This compound represents a pioneering compound that established maturation inhibition as a clinically viable mechanism for antiretroviral therapy. Its detailed mechanism—binding to and stabilizing the CA-SP1 six-helix bundle to prevent final cleavage and proper capsid condensation—has been elucidated through sophisticated structural and virological approaches. [6] [4] While its clinical development was halted due to pre-existing resistance polymorphisms in natural HIV-1 populations, this compound provided the proof-of-concept for this novel inhibitor class and informed the development of improved second-generation compounds. [3] [7]

The ongoing exploration of maturation inhibitors continues to provide fundamental insights into HIV-1 assembly and maturation biology. Second-generation compounds with modified C-28 substituents demonstrate that optimized maturation inhibitors can overcome the resistance limitations of the parent compound while maintaining the desirable safety and pharmacokinetic profiles observed with this compound. [3] [7] These advances, coupled with structural insights from techniques like MAS NMR spectroscopy, continue to inform rational drug design approaches targeting the CA-SP1 junction. [4]

References

- 1. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Alkyl Amine this compound Derivatives Are Potent and Broadly ... [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of HIV-1 maturation inhibitor binding and ... [nature.com]

- 5. Insight into the mechanism of action of EP-39, a this compound ... [sciencedirect.com]

- 6. Insight into the mechanism of EP-39, a of derivative... action this compound [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of Privileged Structures into this compound Can ... [pmc.ncbi.nlm.nih.gov]

- 8. The primary mechanism for highly potent inhibition of HIV-1 ... [journals.plos.org]

- 9. Lenacapavir, a first-in-class, long-acting capsid inhibitor ... [link.springer.com]

what is bevirimat and how was it discovered

Discovery and Development Pathway

The discovery of Bevirimat was not the result of a conventional high-throughput screen but rather an activity-directed modification of a natural product.

- Natural Product Origin: Betulinic acid, a triterpenoid with weak anti-HIV activity, was identified from Syzygium claviflorum, a plant used in traditional Chinese medicine [1].

- Activity-Directed Derivatization: Researchers found that adding a 3',3'-dimethylsuccinyl moiety to the 3-hydroxy position of betulinic acid increased its anti-HIV-1 potency by more than 1000-fold, resulting in the compound this compound (also known as PA-457) [1].

- Proof-of-Concept: this compound demonstrated potent antiviral activity in early-phase clinical trials. A Phase 2a study showed that 10 days of monotherapy at 200 mg/day resulted in a median viral load reduction of over 1 log [2]. It was generally well-tolerated and had a long half-life (56-80 hours), supporting once-daily dosing [3] [2].

This diagram illustrates how this compound integrates into the viral maturation process to block the production of infectious HIV-1.

Mechanism of Action and Key Experiments

This compound works by uniquely targeting the viral substrate rather than the viral enzyme.

Molecular Mechanism: During HIV-1 maturation, the viral protease cleaves the Gag polyprotein at several sites. This compound specifically binds to the C-terminal domain of the capsid protein and spacer peptide 1 (CACTD-SP1) region, stabilizing a helical bundle structure [4]. This prevents the final proteolytic cleavage between capsid (CA) and spacer peptide 1 (SP1), a crucial step for forming the condensed conical core of an infectious virus [3] [1]. Virions released from this compound-treated cells have aberrant, non-infectious cores [1].

Key Experimental Evidence: The following methodologies were critical for establishing its mechanism:

- Gag Processing Assay: Treated HIV-1 infected cells with this compound and analyzed cell lysates and viral supernatants by Western blot. The key finding was accumulation of the CA-SP1 intermediate (p25) and a reduction in mature CA (p24), confirming the specific blockade of the CA-SP1 cleavage site [1].

- Electron Microscopy: Visualized viral particles from this compound-treated cultures, revealing spherical, acentric cores and a crescent-shaped electron-dense shell inside the viral membrane, instead of the mature conical core [1].

- Resistance Selection Studies: Serial passage of HIV-1 in escalating this compound concentrations selected for resistant viruses. Mapping the mutations identified the genetic determinants of activity in the CA-SP1 junction (e.g., CA-H226Y, L231F/M, SP1-A1V, A3T/V), proving the Gag protein as the drug's target [1].

This compound Resistance and Clinical Limitations

The major hurdle for this compound was the high prevalence of naturally occurring resistance.

- Resistance Mutations: Specific polymorphisms in the SP1 region of Gag, particularly SP1-V7A and T8Δ, were found to significantly reduce susceptibility to this compound [4] [5]. These polymorphisms were present as natural variations in the HIV-1 sequences of approximately 50% of patients, limiting the drug's population-wide efficacy [1].

- Structural Basis of Resistance: High-resolution NMR structures revealed that resistance mutations like SP1-A1V and SP1-V7A induce distinct conformational changes in the CA-SP1 junction helix, disrupting the binding and stabilizing effect of this compound [4].

The table below details key resistance mutations identified for this compound.

| Mutation | Location | Impact on Virus & Drug |

|---|---|---|

| SP1-A1V | 1st residue of SP1 | Confers resistance without significant replication defect [1]. |

| SP1-V7A | 7th residue of SP1 | A naturally occurring polymorphism associated with clinical resistance [4]. |

| CA-L231F/M | C-terminus of CA (adjacent to cleavage site) | Selected in vitro; confers high-level resistance [1]. |

Legacy and Subsequent Developments

Despite its clinical discontinuation, this compound paved the way for a new class of antiretrovirals.

- Proof of Concept: It validated maturation inhibition as a viable and novel therapeutic strategy, distinct from protease inhibition [1] [6].

- Second-Generation MIs: Its limitations spurred the development of compounds with improved coverage against Gag polymorphisms. These include GSK3640254 and VH3739937 (VH-937), which are designed to maintain potency against viruses harboring mutations that confer resistance to this compound [7] [5].

References

- 1. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of this compound (PA-457): first-in-class HIV ... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [web.archive.org]

- 4. Structural basis of HIV-1 maturation inhibitor binding and ... [nature.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor ... [mdpi.com]

Bevirimat binding site CA-SP1 cleavage site

Structural Basis of Binding & Inhibition

High-resolution structural studies have revealed that the C-terminal domain of the Capsid protein and Spacer Peptide 1 (CACTD-SP1) spontaneously self-assembles into a 6-helix bundle, forming the core of the Gag hexamer in the immature lattice [1]. The scissile bond between CA and SP1 is buried within this bundle.

- Binding Location: Bevirimat binds inside the central pore of this 6-helix bundle [1]. The binding orientation is defined by interactions between the inhibitor's dimethylsuccinyl group and the surrounding protein chains [1].

- Stabilization and Occlusion: Upon binding, this compound tightens the 6-helix bundle and quashes molecular motions, particularly in the SP1 region. This stabilization makes the unfolding of the bundle—a prerequisite for protease access—more difficult, thereby inhibiting cleavage [1].

- Role of IP6: The cellular cofactor inositol hexakisphosphate (IP6) binds at the top of the 6-helix bundle, forming salt bridges with rings of lysine residues (K158 and K227). IP6 and this compound can bind to the CACTD-SP1 complex simultaneously, and both contribute to stabilizing the immature lattice, though at distinct sites [1].

The following diagram illustrates the mechanism by which this compound binding stabilizes the CA-SP1 6-helix bundle and prevents protease access.

This compound binding stabilizes the CA-SP1 6-helix bundle, preventing protease access and blocking viral maturation.

Resistance Mutations

A significant challenge for this compound's clinical development has been pre-existing viral resistance, primarily driven by natural polymorphisms in SP1.

- Primary Resistance Mutations: Substitutions at SP1 residue V7 (e.g., V7A) and T8 (e.g., T8Δ, T8N) are strongly associated with reduced BVM susceptibility [1]. The T8I mutation not only confers resistance but also phenocopies the drug's effect by stabilizing the immature CA-SP1 lattice and impairing cleavage on its own [2].

- Mechanism of Resistance: The SP1-V7A mutation introduces a smaller alanine side chain, creating extra space within the 6-helix bundle. This alters the conformational landscape and reduces the stabilizing effect of this compound binding, thereby restoring cleavage efficiency [1]. The T8I mutation likely stabilizes the helical bundle through enhanced hydrophobic interactions [2].

The table below summarizes key resistance mutations and their proposed mechanisms.

| Mutation | Location | Proposed Resistance Mechanism & Notes |

|---|---|---|

| SP1-V7A | SP1 residue 7 | Introduces smaller side chain, creating cavity in bundle; reduces BVM binding stability [1]. A common natural polymorphism. |

| SP1-T8Δ | SP1 residue 8 | Deletion of threonine; disrupts local protein-inhibitor interactions [1]. |

| SP1-T8I | SP1 residue 8 | Substitution with bulkier isoleucine; stabilizes helix bundle independently, mimicking BVM action and rendering it redundant [2]. |

| SP1-A1V | SP1 residue 1 (CA-SP1 junction) | Selected in vitro; does not severely impair viral replication but confers resistance [1]. |

Key Experimental Evidence & Protocols

Direct evidence for this compound's binding site and the methodologies used to elucidate it are crucial for researchers.

Photoaffinity Crosslinking & Mass Spectrometry [3]: This study provided the first direct evidence of this compound binding to Gag.

- Protocol Overview:

- Production of Immature VLPs: HIV-1 Gag virus-like particles were produced by large-scale transfection of a plasmid (pVP-I) in 293T cells. Particles were purified from the medium and stripped of membrane contaminants with mild detergent.

- Crosslinking: Purified immature VLPs were incubated with photoactivatable analogs of this compound. Upon UV irradiation, these analogs formed covalent crosslinks with their protein binding partners.

- Digestion and Analysis: Crosslinked VLPs were digested with a protease. The resulting peptides were analyzed by mass spectrometry to identify the specific Gag peptides covalently linked to the this compound analog.

- Key Finding: The analogs crosslinked to sequences overlapping or proximal to the CA-SP1 cleavage site. A second, unexpected interaction region was mapped to the Major Homology Region (MHR) within CA [3].

- Protocol Overview:

Magic-Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) [1]: This technique provided atomic-resolution structures of the this compound-target complex.

- Protocol Overview:

- Sample Preparation: A recombinant protein spanning the CACTD-SP1 region was assembled into microcrystalline assemblies in the presence of IP6, with and without this compound.

- Data Collection: Multi-dimensional MAS NMR spectra were recorded on isotopically labeled (13C, 15N) samples.

- Structure Calculation: A large number of distance restraints (from 13C-13C, 15N-13C, etc., correlations) and dihedral angle restraints were used to calculate the atomic-resolution structure of the CACTD-SP1/Bevirimat complex.

- Key Finding: Unambiguously defined this compound's binding pose within the center of the 6-helix bundle and revealed its simultaneous binding with IP6 [1].

- Protocol Overview:

The workflow for identifying the this compound binding site through photoaffinity crosslinking is summarized below.

Experimental workflow using photoaffinity crosslinking to map the this compound binding site.

Future Directions

Understanding this compound's binding and resistance mechanisms paves the way for next-generation maturation inhibitors.

- Designing Improved Inhibitors: Structural data allows for the rational design of compounds that can maintain binding efficacy despite common resistance mutations like V7A [1].

- Exploiting the MHR Interaction: The discovery of a secondary interaction with the Major Homology Region suggests this could be a novel target for future inhibitors [3].

References

- 1. Structural basis of HIV-1 maturation inhibitor binding and ... [nature.com]

- 2. Identification of an HIV-1 Mutation in Spacer Peptide 1 That ... [pmc.ncbi.nlm.nih.gov]

- 3. The prototype HIV-1 maturation inhibitor, this compound, binds to the CA-SP1 cleavage site in immature Gag particles | Retrovirology | Full Text [retrovirology.biomedcentral.com]

Comprehensive Technical Guide: Structure-Activity Relationship of Bevirimat and Betulinic Acid Derivatives as HIV Maturation Inhibitors

Introduction and Clinical Significance

Betulinic acid (BA), a naturally occurring lupane-type triterpenoid, has emerged as a privileged scaffold in anti-HIV drug discovery due to its unique mechanism of action and favorable drug-like properties. The most significant breakthrough in this field was the development of Bevirimat (BVM), chemically known as 3-O-(3',3'-dimethylsuccinyl)-betulinic acid, which became the first-in-class HIV-1 maturation inhibitor to enter clinical trials. Unlike conventional antiretrovirals that target viral enzymes, this compound specifically interferes with the final step of Gag polyprotein processing, preventing the conversion of the CA-SP1 precursor (p25) to the mature capsid protein (p24). This action results in the production of non-infectious viral particles and represents a novel therapeutic approach for combating HIV-1 infection [1] [2].

The clinical development of this compound demonstrated considerable promise in Phase I and IIa trials, showing effective viral suppression in treatment-naïve patients and a favorable pharmacokinetic profile. However, its efficacy was significantly compromised in approximately 50% of patients who harbored viruses with natural polymorphisms in the Gag SP1 region, particularly the V370A mutation [1] [2]. This limitation, coupled with this compound's suboptimal solubility, spurred extensive research into structural modifications of the betulinic acid scaffold to overcome resistance issues while maintaining or enhancing antiviral potency. The structure-activity relationship (SAR) studies that followed have systematically explored modifications at various positions of the betulinic acid core, leading to derivatives with improved potency against both wild-type and this compound-resistant HIV-1 strains [2] [3].

Strategic Modification Sites on Betulinic Acid

The betulinic acid structure presents several key positions for chemical modification, each offering distinct opportunities for optimizing anti-HIV activity:

C-3 Position: The hydroxyl group at C-3 serves as a primary modification site for introducing various ester functionalities. The 3-O-(3',3'-dimethylsuccinyl) moiety in this compound is essential for its maturation inhibition activity. Research has demonstrated that even subtle changes at this position, such as replacing the dimethylsuccinyl group with monomethylsuccinyl or incorporating conformational restrictions, can significantly impact potency and resistance profiles [4].

C-28 Position: The carboxylic acid at C-28 provides a versatile handle for extensive structural diversification. Modifications at this position can lead to dramatically different biological activities. While this compound itself contains a free acid at C-28, derivatives with amide or ester functionalities at this position have shown enhanced potency, sometimes by introducing a second mechanism of action (dual inhibitors) [3] [5].

Core Modifications: Although less explored, alterations to the lupane skeleton itself, such as oxidation of the C-3 alcohol to a ketone or introduction of double bonds, can influence the overall conformation and electronic properties, thereby modulating biological activity [6].

Table 1: Key Modification Sites on Betulinic Acid Scaffold

| Position | Functional Group | Modification Types | Impact on Activity |

|---|---|---|---|

| C-3 | Hydroxyl | Esterification (e.g., dimethylsuccinyl) | Essential for maturation inhibition; determines potency |

| C-28 | Carboxylic acid | Amidation, Esterification | Can enhance potency; may introduce entry inhibition |

| Lupane Core | Pentacyclic ring system | Oxidation, Unsaturation | Modulates physicochemical properties and binding |

Systematic Structure-Activity Relationship Analysis

C-3 Modifications and SAR Insights

The C-3 position has been extensively investigated as the primary pharmacophore for HIV-1 maturation inhibition. SAR studies reveal that the 3-O-(3',3'-dimethylsuccinyl) group in this compound represents an optimal configuration, with both the ester linkage and terminal carboxylic acid being essential for activity. The geminal dimethyl group adjacent to the carbonyl contributes to metabolic stability by sterically hindering esterase-mediated hydrolysis [1]. Interestingly, replacement of the dimethylsuccinyl group with a monomethylsuccinyl moiety resulted in only a modest decrease in activity, suggesting some flexibility in this region [4]. However, bulkier substituents or significant reduction of the side chain length typically led to substantial loss of potency.

Recent strategies have focused on incorporating privileged fragments at the C-3 position to enhance activity against resistant strains. One notable approach involved integrating cinnamic acid-related moieties and nitrogen-containing heterocycles. For instance, compound 4 (described in recent literature) features a 3,4-(methylenedioxy)cinnamic acid group connected via a piperazine linker, which demonstrated a 3-fold increase in potency against wild-type HIV-1 (NL4-3) and a remarkable 51-fold enhancement against the this compound-resistant variant (NL4-3/V370A) compared to the parent this compound [1] [2]. This significant improvement highlights the potential of strategic hybrid design in overcoming resistance limitations.

C-28 Modifications and Their Impact

Modifications at the C-28 position have yielded fascinating SAR insights, with the potential to modulate mechanism specificity. While early C-28 esters and simple amides generally showed reduced or negligible anti-HIV activity, more sophisticated modifications have produced dramatic enhancements in potency. Introduction of long-chain amide derivatives containing terminal amino acid residues, particularly glutamine, has yielded compounds with potent HIV-1 entry inhibition activity [5]. For example, compound A43D, bearing a C-28 glutamine ester side chain, exhibited potent entry inhibition with EC50 values in the nanomolar range.

Perhaps more significantly, proper C-28 modifications can substantially boost maturation inhibition without introducing entry inhibition activity. This discovery represents a paradigm shift in the field. Compound 41, featuring a C-28 piperazine pentanoic acid side chain, demonstrated a 15-fold increase in anti-HIV potency (IC50 = 0.0059 μM) compared to this compound (IC50 = 0.087 μM) [3]. The incorporation of nitrogen-containing heterocycles (piperazine, piperidine) at C-28, particularly when separated from the core by 4-5 methylene groups, has consistently yielded the most potent maturation inhibitors, suggesting these moieties may engage in additional favorable interactions with the target site.

Combined C-3 and C-28 Modifications

The most significant advances in recent years have come from strategic combinations of optimal substituents at both C-3 and C-28 positions. This approach has led to derivatives with dual functionalities or synergistic effects that enhance maturation inhibition potency. The conceptual framework involves retaining the essential C-3 dimethylsuccinyl group (or improved variants thereof) while incorporating optimized C-28 modifications that further enhance activity without compromising the maturation inhibition mechanism.

In a comprehensive study that synthesized 63 final betulinic acid derivatives, researchers discovered 21 new compounds that exhibited equal or superior potency compared to this compound [1] [2]. Among these, eight derivatives demonstrated improved activity over the advanced compound 4 (EC50 = 0.019 μM), which itself already represented a significant improvement over this compound. These most potent compounds typically feature combinations of optimized C-3 modifications (e.g., cinnamic acid hybrids) with sophisticated C-28 amides containing cyclic amine components, resulting in expanded chemical diversity and improved activity against resistant strains.

Table 2: Representative Betulinic Acid Derivatives and Their Anti-HIV Activity

| Compound | C-3 Modification | C-28 Modification | EC50 (μM) vs Wild-Type | Fold Improvement vs BVM | Resistance Profile |

|---|---|---|---|---|---|

| This compound (BVM) | 3',3'-dimethylsuccinyl | COOH | 0.065 [2] | 1x | Susceptible to Gag polymorphisms |

| Compound 4 | 3,4-(methylenedioxy)cinnamic acid + piperazine | COOH | 0.019 [2] | 3.4x | Improved (51x vs V370A) |

| Compound 41 | 3',3'-dimethylsuccinyl | Piperazine pentanoic amide | 0.0059 [3] | 11x | Not reported |

| Compound 13m | Heteroaromatic system | COOH | <0.019 [1] | >3.4x | Improved |

| Compound 17 | 3',3'-dimethylsuccinyl | MEM ester | 0.046 [3] | 1.4x | Similar to BVM |

Advanced Modeling and Rational Design Approaches

3D-QSAR and Pharmacophore Models

The limited understanding of the precise binding mode between this compound and the HIV-1 Gag protein has necessitated the development of ligand-based drug design strategies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has emerged as a particularly valuable approach for rational design of new derivatives. These models correlate the spatial arrangement of molecular features with biological activity, allowing prediction of compound potency prior to synthesis [1] [2].

Recent 3D-QSAR studies on betulinic acid derivatives have generated models with high predictive accuracy, identifying key steric and electrostatic requirements for anti-HIV activity. The models typically reveal that bulky substituents at the C-3 position are favorable for activity, while specific electrostatic potentials around the C-28 region correlate with enhanced potency. These computational insights have directly influenced molecular design, leading to compounds with predetermined optimal spatial configurations [2].

Structure-Based Design and X-ray Crystallography

While no crystal structure of this compound bound to its Gag target is currently available, structure-based design approaches using homologous systems and computational modeling have provided valuable insights. The emergence of fragment-based drug discovery (FBDD) methodologies, combined with advanced biophysical techniques like X-ray crystallography, offers promising avenues for future optimization [7].

Protein X-ray crystallography remains a powerful tool in structure-based drug design, capable of providing atomic-level resolution of ligand-target interactions. Although technical challenges have prevented crystallization of the full Gag protein, studies on related systems and computational docking have suggested potential binding modes. These approaches indicate that this compound likely interacts with the CA-SP1 cleavage site in Gag, stabilizing an immature-like conformation and preventing protease access [7] [6].

Experimental Protocols for Key Methodologies

Synthetic Chemistry Approaches

The synthesis of betulinic acid derivatives typically follows modular strategies that allow independent modification at C-3 and C-28 positions:

C-3 Modification Protocol: Betulinic acid is first protected at C-28 (often as a methyl or benzyl ester) or the C-3 hydroxyl is acetylated to form 3-O-acetyl-betulinic acid. The free C-3 hydroxyl is then esterified with various anhydrides (e.g., 2,2-dimethylsuccinic anhydride) using microwave-assisted synthesis (100-120°C, 30-60 min) with catalytic DMAP in pyridine or THF, yielding 40-75% of C-3 modified products [1] [8].

C-28 Modification Protocol: For C-28 amidation, betulinic acid-3-O-acetate is activated with oxalyl chloride in DCM at room temperature (2-4 h), then treated with appropriate amines (e.g., piperazine derivatives) in the presence of triethylamine to form C-28 amide derivatives. For complex C-28 modifications, a Boc-protection strategy is often employed, followed by deprotection and acylation with various carboxylic acids [3] [5].

Dual Modification Strategy: For derivatives modified at both C-3 and C-28 positions, a sequential protection/deprotection approach is essential. Typically, the C-28 position is first amidated with appropriate side chains, followed by C-3 esterification. The order of modification can be reversed depending on the specific synthetic targets [1] [2].

Biological Evaluation Methods

Standardized assays are critical for evaluating the anti-HIV activity and mechanism of betulinic acid derivatives:

Anti-HIV Replication Assay: Compounds are evaluated against HIV-1NL4-3 infected MT-4 cell lines. Briefly, MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01, then incubated with serial dilutions of test compounds for 5 days. Viral replication is measured by ELISA for HIV-1 p24 antigen or by cell viability assays (MTT method). The EC50 (effective concentration for 50% protection) and CC50 (cytotoxic concentration for 50% cell death) are calculated using regression analysis [1] [3].

Mechanism-Specific Assays: To distinguish between maturation and entry inhibition, single-cycle infectivity assays using TZM-bl cells are employed. For maturation-specific assessment, compounds are tested using a Gag processing assay in HeLa cells transfected with HIV-1 Gag expression vectors, followed by Western blot analysis of CA-SP1 (p25) to CA (p24) processing [3] [5].

Metabolic Stability Studies: Compounds are incubated with human or mouse liver microsomes (0.5 mg protein/mL) in NADPH-regenerating system at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 min, and the remaining parent compound is quantified by LC-MS/MS to determine in vitro half-life [5].

Research Workflow Visualization

The rational design cycle for developing optimized betulinic acid derivatives follows an iterative process that integrates computational design, chemical synthesis, biological evaluation, and structural analysis as shown in the following workflow:

This rational drug design cycle enables systematic optimization of betulinic acid derivatives through iterative hypothesis testing and refinement.

Conclusion and Future Directions

The comprehensive SAR studies on this compound and betulinic acid derivatives have yielded critical insights into the structural requirements for potent HIV-1 maturation inhibition. The synergistic combination of optimized C-3 modifications (e.g., cinnamic acid-privileged fragments) with sophisticated C-28 substituents (particularly nitrogen-containing heterocycles) has produced derivatives with significantly enhanced potency against both wild-type and this compound-resistant HIV-1 strains. The integration of computational modeling with experimental SAR has accelerated the rational design process, enabling more predictive optimization cycles.

Future research directions should focus on several key areas: First, elucidation of the precise binding mode through structural biology techniques would provide invaluable insights for targeted design. Second, exploration of novel chemotypes beyond the lupane skeleton may identify scaffolds with improved resistance profiles. Third, advanced formulation strategies could address solubility limitations that have plagued some promising derivatives. Finally, combination studies with other antiretroviral agents will be essential for establishing the therapeutic potential of next-generation maturation inhibitors in clinical settings.

References

- 1. Design, synthesis, and structure activity relationship ... [sciencedirect.com]

- 2. Design, synthesis, and structure activity relationship ... [pmc.ncbi.nlm.nih.gov]

- 3. Anti-AIDS Agents 90. Novel C-28 Modified this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-AIDS agents 81. Design, synthesis, and structure-activity ... [dukespace.lib.duke.edu]

- 5. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Anti-HIV Activity of Betulinic Acid Analogues [link.springer.com]

- 7. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Difunctional Derivatives of Betulin [mdpi.com]

how does bevirimat inhibit HIV-1 Gag processing

Structural Mechanism of Inhibition

Bevirimat exerts its effect by binding to and stabilizing a specific structure in the immature virus, rather than by directly blocking the protease's active site.

- Binding Site: this compound binds inside the central pore of a 6-helix bundle formed by the C-terminal domain of the Capsid (CACTD) and the Spacer Peptide 1 (SP1) [1]. This CA-SP1 junction is also stabilized by a cellular cofactor, inositol hexakisphosphate (IP6), and evidence suggests this compound and IP6 can bind simultaneously [1].

- Stabilization of the Helix Bundle: The CA-SP1 junction helix is folded and sequestered within the 6-helix bundle in the immature Gag lattice. The scissile bond (the site where the protease should cut) is occluded inside this bundle. For proteolytic cleavage to occur, the bundle must partially unfold to expose this site [1].

- Mechanism of Action: By binding inside the helix bundle, this compound stabilizes it and prevents the necessary unfolding, thereby sterically hindering the viral protease from accessing and cleaving the CA-SP1 site [1]. Recent high-resolution NMR structures show that this compound binding "tightens" the 6-helix bundle pore and quashes molecular motions, effectively locking it in an uncleavable state [1].

The following diagram illustrates this sequential mechanism of inhibition.

This compound Resistance

A significant challenge for this compound's clinical development was the pre-existence of natural polymorphisms in the SP1 region of Gag that confer resistance [1] [2]. Resistance mutations typically occur at or near the CA-SP1 cleavage site and disrupt the drug's binding or effect.

| Resistance Mutation | Location | Impact |

|---|---|---|

| SP1-A1V [1] [3] | Spacer Peptide 1 (P1' position) | One of the most common; alters the binding site, significantly reducing this compound binding [1]. |

| SP1-V7A [1] | Spacer Peptide 1 | Confers resistance by inducing distinct conformational changes in the 6-helix bundle [1]. |

| SP1-T8Δ, SP1-T8N [1] | Spacer Peptide 1 | Natural polymorphisms associated with clinical resistance [1]. |

| QVT motif changes (e.g., V370A) [4] [2] | Spacer Peptide 1 (QVT motif) | Polymorphisms in this motif (residues 369-371) are linked to reduced drug response in patients [4] [2]. |

Experimental Evidence and Techniques

The model of this compound's action is supported by multiple lines of experimental evidence, utilizing diverse biochemical and structural techniques.

- Photoaffinity Crosslinking & Mass Spectrometry: Studies using this compound analogs with photo-reactive groups confirmed a direct interaction between the drug and the CA-SP1 region within assembled, immature-like virus particles (VLPs). This technique mapped the binding site to sequences overlapping the CA-SP1 cleavage site [5].

- In Vitro Resistance Selection: Serial passage of HIV-1 in the presence of this compound in cell culture led to the identification of specific resistance mutations. These mutations were found primarily in the CA-SP1 region of Gag, not in the protease gene, providing genetic evidence that Gag is the target [6] [4].

- Magic-Angle Spinning NMR Spectroscopy: This powerful technique provided atomic-resolution structures of the microcrystalline CACTD-SP1 complex with bound this compound. It directly visualized the drug's location within the 6-helix bundle and revealed how its binding quenches dynamics and tightens the structure [1].

- Cell-Free Assembly Systems: Reconstituted systems that allow Gag to assemble into immature-like particles in a test tube demonstrated that this compound's activity requires the context of assembled Gag, not just the linear CA-SP1 peptide sequence [5].

Legacy and Future Directions

Although this compound itself did not advance to clinical approval largely due to issues with baseline polymorphisms and resistance, it served as the prototype maturation inhibitor, validating this mechanism as a viable therapeutic approach [3] [2]. Its study has provided a structural framework that is actively guiding the design of second-generation maturation inhibitors. These new compounds aim to have improved efficacy against a broader range of HIV-1 strains (pan-genotypic coverage) and a higher genetic barrier to resistance [3].

References

- 1. Structural basis of HIV-1 maturation inhibitor binding and ... [nature.com]

- 2. - Wikipedia this compound [web.archive.org]

- 3. Insight into the mechanism of action of EP-39, a this compound ... [sciencedirect.com]

- 4. HIV-1 protease inhibitor mutations affect the development of ... [pmc.ncbi.nlm.nih.gov]

- 5. The prototype HIV-1 maturation inhibitor, this compound, binds to ... [pmc.ncbi.nlm.nih.gov]

- 6. : a novel maturation this compound for the treatment of... inhibitor [pubmed.ncbi.nlm.nih.gov]

bevirimat first generation maturation inhibitor

Executive Summary of Bevirimat

This compound (BVM) is a first-in-class HIV-1 maturation inhibitor derived from betulinic acid. Its mechanism of action is distinct from all other antiretroviral classes; it specifically inhibits the final cleavage step of the Gag polyprotein, preventing the release of the mature capsid protein (CA, p24) from its precursor (CA-SP1, p25). This results in the production of non-infectious viral particles with aberrant core structures. While potent against a broad range of HIV-1 isolates, including those resistant to other drugs, its clinical utility was limited by a narrow spectrum of activity due to baseline polymorphisms in the virus, primarily in the SP1 region of Gag. Nonetheless, it serves as the foundational compound for developing second-generation maturation inhibitors [1] [2] [3].

Mechanism of Action and Molecular Target

This compound's mechanism is unique as it targets the viral substrate (Gag) rather than the protease enzyme itself.

- Molecular Target: this compound binds directly to the C-terminal domain of the Capsid protein and Spacer Peptide 1 (CACTD-SP1) region of the HIV-1 Gag polyprotein [4] [5] [3].

- Inhibitory Action: The binding of this compound stabilizes the CA-SP1 junction in a helical conformation, forming a 6-helix bundle. This stabilization occludes the cleavage site, preventing the viral protease from accessing and processing the CA-SP1 junction, which is the final rate-limiting step in Gag processing [4] [5].

- Cellular Outcome: Inhibition of this crucial cleavage step leads to the release of immature virus particles that have disordered core structures and are non-infectious [1] [2].

The diagram below illustrates this targeted mechanism of action.

This compound binds to the CA-SP1 junction, preventing the final proteolytic cleavage and resulting in non-infectious viral particles.

Technical and Clinical Data Summary

The following tables consolidate key quantitative data on this compound's pharmacology, efficacy, and resistance profile.

Table 1: Pharmacological & Chemical Profile of this compound

| Parameter | Details |

|---|---|

| Chemical Formula | C₃₆H₅₆O₆ [6] |

| Molecular Weight | 584.83 g/mol [6] |

| Mechanism of Action | HIV-1 Maturation Inhibitor (binds Gag CACTD-SP1) [1] [5] |

| Primary Metabolism | Hepatic glucuronidation (UGT1A3-mediated) [6] |

| Elimination Half-life | 56.3 - 80 hours [1] [2] [7] |

| Protein Binding | >99% [1] |

| Oral Bioavailability | Good [1] |

Table 2: Antiviral Efficacy and Resistance Profile

| Parameter | Details |

|---|---|

| In Vitro Antiviral Activity | Potent inhibitor of HIV-1 replication; active against wild-type and drug-resistant isolates (IC₅₀ ~10 nM) [1] [2] |

| Clinical Viral Load Reduction | 0.68 - >1.5 log₁₀ copies/mL reduction in clinical trials [1] [2] [8] |

| Key Resistance Mutations | SP1-A1V, A3T, A3V, V7A, V7M, T8Δ, T8N (near CA-SP1 cleavage site) [5] [3] |

| Impact of Resistance | Up to 50% of patients had baseline polymorphisms conferring reduced response [5] |

Key Experimental Protocols

Research on this compound's mechanism and efficacy relied on several key methodologies.

Protocol for Photoaffinity Crosslinking to Map Binding Site

This method directly demonstrated this compound's binding to Gag within assembled virus-like particles (VLPs) [4].

- Step 1: VLP Production. Generate immature HIV-1 VLPs by large-scale transfection of an appropriate plasmid (e.g., pVP-I) into 293T cells. Purify and concentrate particles from the culture supernatant via ultracentrifugation.

- Step 2: Detergent Stripping. Treat purified VLPs with mild detergent to remove the viral membrane and contaminating proteins, yielding a core preparation of immature Gag.

- Step 3: Crosslinking. Incubate the immature VLP cores with photoactivatable analogs of this compound. Expose the mixture to UV light to induce covalent crosslinking between the analog and its protein target.

- Step 4: Proteolytic Digestion & MS Analysis. Digest the crosslinked protein complex with a protease (e.g., trypsin). Analyze the resulting peptides via mass spectrometry to identify the specific peptides covalently linked to the this compound analog, thus mapping the binding site.

The workflow for this protocol is summarized below.

Experimental workflow for mapping the this compound binding site on Gag using photoaffinity crosslinking and mass spectrometry.

Protocol for Assessing Antiviral Activity in Cell Culture

This standard assay measures the compound's ability to inhibit HIV-1 replication in vitro [3].

- Cell Culture & Infection. Use human T-cell lines (e.g., H9) or peripheral blood mononuclear cells (PBMCs) infected with HIV-1 (e.g., NL4-3 strain). Include a range of this compound concentrations.

- Culture & Drug Incubation. Maintain cells in appropriate medium (e.g., RPMI 1640 with 10% FCS) in the presence or absence of this compound. Culture for a set period, typically 4-7 days.

- Viral Replication Quantification. Monitor antiviral effects by measuring the reverse transcriptase (RT) activity in culture supernatants or by quantifying the viral p24 capsid protein production using ELISA.

- Data Analysis. Calculate the 50% effective concentration (EC₅₀) using regression analysis from the dose-response curve. Assess cytotoxicity in parallel to determine the selective index.

Conclusion and Research Implications

This compound established the maturation inhibitor class, validating the CA-SP1 cleavage site as a viable drug target. Despite its clinical limitations, its development provided critical structural and mechanistic insights that are actively guiding the design of second-generation maturation inhibitors (e.g., GPI, EIDD-2023) with improved potency and broader coverage against polymorphic HIV-1 strains [5] [3]. Current research focuses on overcoming resistance through compounds that retain activity against this compound-resistant variants.

References

- 1. Development of this compound (PA-457): first-in-class HIV ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel maturation inhibitor for the treatment of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the mechanism of action of EP-39, a this compound ... [sciencedirect.com]

- 4. The prototype HIV-1 maturation inhibitor, this compound, binds to ... [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of HIV-1 maturation inhibitor binding and ... [nature.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Multiple-dose pharmacokinetics and safety of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 8. Oral solution of this compound provides encouraging results, ... [aidsmap.com]

bevirimat natural product derivation Syzygium claviflorum

Natural Derivation and Chemical Synthesis

The journey of Bevirimat begins with its natural precursor and involves specific chemical modifications to enhance its potency.

- Natural Origin: Betulinic acid, the direct precursor to this compound, was isolated from Syzygium claviflorum [1] [2]. This plant belongs to the extensive Syzygium genus, known for its use in traditional medicine and as a source of bioactive compounds [3].

- Chemical Synthesis: this compound (3-O-(3′,3′-Dimethylsuccinyl) betulinic acid) is synthesized by adding a dimethylsuccinyl group to the C-3 position of the betulinic acid core structure [4] [5]. This specific modification was found to enhance anti-HIV-1 activity by approximately 1000-fold compared to the original betulinic acid [6].

Mechanism of Action as a Maturation Inhibitor

This compound defines a distinct class of antiretrovirals known as maturation inhibitors [7]. Its mechanism is summarized in the following workflow:

This mechanism is distinct from protease inhibitors, as this compound binds to the Gag substrate (the CA-SP1 cleavage site) rather than the protease enzyme itself, preventing the final step in the maturation process [6] [7] [1]. This action results in the production of structurally defective, non-infectious viral particles [6].

Experimental Anti-HIV-1 Activity Profile

This compound and its analogs have demonstrated potent activity in various experimental models. The table below summarizes key biological data:

| Compound / Derivative | Experimental Model / Target | Key Activity (IC₅₀ / EC₅₀) | Description / Significance |

|---|---|---|---|

| This compound (BVM) | HIV-1 infected H9 lymphocytes [4] | EC₅₀ = 0.0035 μM [4] | Prototype maturation inhibitor; high potency. |

| This compound (BVM) | CA-SP1 cleavage site in Gag [6] | Target binding confirmed [6] | Direct interaction proven via photoaffinity labeling. |

| Compound 14a (C-30 diethylphosphonate analog) | HIV-1 in vitro [4] | IC₅₀ = 0.02 μM [4] | Comparable activity to BVM, higher selectivity index (3450). |

| Compound 16 (C-28 modified derivative) | HIV-1 NL4.3 strain [5] | Better antiviral profile than BVM [5] | Improved hydrosolubility for NMR studies; direct interaction with CA-SP1-NC peptide shown. |

| Derivative 114 (Piperazine-caffeic acid hybrid) | HIV-1/NL4-3 & NL4-3/V370A strain [2] | IC₅₀ = 0.019 μM (NL4-3) & 0.15 μM (V370A) [2] | Enhanced potency against BVM-resistant strain. |

Key Experimental Protocols

For researchers, understanding the methodologies used to study this compound is crucial. Key protocols from the literature include:

Molecular Docking to CA-SP1 [4]:

- Protein Preparation: The 3D structure of the C-terminal domain of HIV-1 CA–SP1 (CTD-SP1) is obtained from the Protein Data Bank (PDB) or generated via homology modeling.

- Ligand Preparation: The 3D structure of this compound or its analog is energy-minimized using computational chemistry software.

- Docking Simulation: The ligand is docked into the binding site at the CA-SP1 junction using programs like AutoDock Vina. Docking poses are scored based on binding affinity (e.g., kcal/mol).

- Interaction Analysis: The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the binding pocket are analyzed and visualized.

Photoaffinity Crosslinking to Map Binding Site [6]:

- Particle Production: Generate immature HIV-1 Virus-Like Particles (VLPs) by transfecting mammalian cells (e.g., 293T) with a Gag-expressing plasmid (e.g., pVP-I).

- Purification: VLPs are purified from the cell culture supernatant via ultracentrifugation through a sucrose gradient.

- Crosslinking: Incubate purified VLPs with a photoactivatable this compound analog. Expose the mixture to UV light to covalently crosslink the analog to its protein target.

- Digestion and Analysis: Digest the crosslinked Gag protein with a protease (e.g., trypsin). Identify the crosslinked peptides using Mass Spectrometry (LC-MS/MS) to pinpoint the exact binding region.

Research Challenges and Future Directions

Despite its promising start, this compound's clinical development was halted. Current research focuses on overcoming these challenges:

- Clinical Setback and Resistance: Phase IIb trials were suspended due to the emergence of baseline polymorphisms in the CA-SP1 region of Gag in an estimated 55% of patients, which conferred natural resistance to this compound [4].

- Second-Generation Inhibitors: Research focuses on designing analogs that retain activity against these resistant virus strains. Promising strategies include:

- C-28 Modification: Introducing hydrophilic groups (e.g., glycine, β-alanine, lysine) at the C-28 position to improve hydrosolubility and maintain activity [5].

- C-3 Phosphonate Derivatives: Replacing the ester group with a more metabolically stable phosphonate group directly linked to the triterpene system, which can increase the number of strong interactions with the target protein [4].

- Hybrid Molecules: Incorporating privileged motifs like piperazine and caffeic acid into the this compound structure to enhance potency against resistant strains [2].

This compound serves as a foundational molecule in antiretroviral research. The ongoing work to develop second-generation maturation inhibitors, informed by a deep understanding of its derivation, mechanism, and limitations, continues to be a vital and active field in the quest to overcome HIV drug resistance [4] [5] [2].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. Traditional uses, pharmacological activities, and ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a new derivative ... [sciencedirect.com]

- 6. The prototype HIV-1 maturation inhibitor, this compound , binds to the... [link.springer.com]

- 7. Maturation inhibitors: a new therapeutic class targets the virus structure [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Predicting Bevirimat Resistance in HIV-1 from Genotypic Data

Introduction to Bevirimat and Resistance Mechanisms

This compound (BVM) represents the first-in-class maturation inhibitor for HIV-1 treatment, which functions by specifically blocking the final cleavage step of the precursor protein p25 to p24 and p2 by the viral protease. This inhibition results in the production of non-infectious viral particles that fail to complete the maturation process, thereby interrupting the viral replication cycle. Unlike conventional antiretroviral drugs that target enzymatic functions, maturation inhibitors like this compound interfere with the structural maturation of HIV-1 virions, representing a novel therapeutic class with distinct mechanisms of action and resistance profiles. The compound derives from betulinic acid-like compounds originally isolated from Syzygium claviflorum, a Chinese herb, and has shown promising antiviral activity in clinical trials though it has not yet received FDA approval [1].

Resistance to this compound primarily emerges through mutations in the CA/p2 cleavage site and adjacent regions of the Gag polyprotein, particularly within the C-terminal domain of capsid (CA) and the spacer peptide 1 (SP1/p2). Early in vitro selection experiments identified key resistance mutations at positions including A364V, V362I, and several others near the CA/SP1 boundary that significantly reduce this compound susceptibility [2] [3]. Additionally, naturally occurring polymorphisms in the QVT motif (amino acids 369-371) of p2 have been associated with reduced drug susceptibility in clinical isolates, presenting a challenge for the clinical utility of this compound as these polymorphisms occur in approximately 50% of patient isolates [3] [4]. The molecular resistance mechanism appears to involve structural alterations that potentially weaken the α-helix in p2, facilitating Gag cleavage by HIV protease despite drug presence [5] [6].

Data Collection and Preparation

Phenotypic and Genotypic Data

Phenotypic resistance data forms the foundation for training predictive models, typically obtained through in vitro susceptibility assays where HIV-1 isolates are cultured in the presence of increasing this compound concentrations. The standard metric for quantification is the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit 50% of viral replication compared to untreated controls. Based on clinical trial correlations, a resistance factor (RF) cutoff is established to classify isolates as "resistant" (IC₅₀ >10 × reference) or "susceptible/intermediate" (IC₅₀ ≤10 × reference) [5] [6]. For optimal model training, researchers should collect genotypic data encompassing the entire p24/p2 region of HIV-1 Gag, as mutations both upstream and downstream of the primary cleavage site can influence resistance.

The dataset should include diverse HIV-1 variants to ensure broad applicability, with particular attention to natural polymorphisms that may affect prediction accuracy. In published studies, datasets typically comprise 43-45 susceptible and 110-112 resistant sequences after removing duplicates [5] [7]. When establishing your own dataset, ensure balanced representation of different subtypes and variants with documented phenotypic data. All sequences should be curated to eliminate sequence duplicates within resistance categories and verified for quality and orientation to prevent alignment artifacts that could compromise model performance.

Key Resistance Mutations

Table 1: Major this compound Resistance Mutations in HIV-1 Gag

| Amino Acid Position | Wild Type | Mutant | Location | Impact on Resistance |

|---|---|---|---|---|

| 362 | V | I | CA-CTD | Significant resistance, common polymorphism |

| 364 | A | V | CA/p2 cleavage site | High-level resistance, frequently selected in vitro |

| 366 | - | - | CA/p2 cleavage site | Selected in resistance experiments |

| 369 | Q | Various | p2 QVT motif | Polymorphisms affect susceptibility |

| 370 | V | Various | p2 QVT motif | Critical position, high impact on prediction |

| 371 | T | Various | p2 QVT motif | Polymorphisms affect susceptibility |

| 372 | - | - | p2 | High predictive importance |

| 226 | H | Y | CA-CTD | Confers resistance without major fitness cost |

| 231 | L | F/M | CA-CTD | Confers resistance without major fitness cost |

| 1 | A | V | SP1 | Resistance with minimal replication defect |

| 3 | A | T/V | SP1 | Resistance with significant replication defect |

Sequence Processing and Feature Engineering

Multiple Sequence Alignment

Multiple sequence alignment represents a critical preprocessing step that ensures amino acid positions are correctly matched across diverse HIV-1 sequences. The alignment process accounts for insertions and deletions that naturally occur in viral populations, particularly in the p2 region which displays substantial sequence variability. Researchers should employ established alignment algorithms such as ClustalW, T-Coffee, or MUSCLE, which have demonstrated effectiveness for this compound resistance prediction tasks [5] [6]. These tools generate compact alignments typically 21-22 columns wide, with most sequences remaining free of gaps, thereby facilitating subsequent analysis.

The choice of alignment algorithm significantly impacts prediction performance. Comparative studies indicate that ClustalW and MUSCLE produce similar alignments that yield superior predictive accuracy compared to more complex methods like PRANK, which generates wider alignments (36 columns) with consequently reduced performance [5]. Following alignment, careful manual inspection is recommended to verify biological plausibility, with particular attention to conserved regions including positions 359-361 and 365-367, which typically remain invariant across sequences. This quality control step ensures that alignment artifacts do not introduce noise that could compromise model training and subsequent predictions.

Descriptor Encoding

Descriptor encoding transforms amino acid sequences into numerical representations suitable for machine learning algorithms. This process captures physicochemical properties that influence protein structure and function, thereby providing models with features beyond simple sequence identity. The hydrophobicity scale developed by Kyte and Doolittle has demonstrated particular effectiveness for this compound resistance prediction, outperforming other descriptors including molecular weight, isoelectric point (IEP), pKa values, and cleavage probability [5] [7]. Each amino acid in the aligned sequence is replaced by its corresponding hydrophobicity value, with special consideration for handling alignment gaps.

For gap handling, researchers should implement normalization strategies that map descriptor values to consistent numerical ranges, typically [-1, 1] or [0, 1]. Experimental comparisons indicate that assigning gap values of 0 or using interpolated values (mean of flanking amino acid descriptors) generally yields superior performance compared to fixed negative values [5]. When processing sequences of varying lengths, the Interpol package can be employed to normalize feature vectors to a consistent length (typically 21 points) via linear interpolation, thereby accommodating length variations while maintaining the input dimensionality required by machine learning algorithms [7].

Machine Learning Approaches

Random Forest Implementation

The Random Forest (RF) algorithm has demonstrated superior performance for this compound resistance prediction, achieving area under the curve (AUC) values of 0.93-0.94 in cross-validation studies [5] [7]. This ensemble method constructs multiple decision trees during training and outputs the class consensus, effectively handling complex interactions between mutations while resisting overfitting. Implementation typically utilizes the randomForest package in R, configuring each forest to contain 500-2000 trees grown with random feature selection at each split [5] [7]. The algorithm's inherent variable importance measures additionally help identify sequence positions most critical to resistance development.

For optimal RF configuration, researchers should use hydrophobicity descriptors as input features, as these consistently outperform other physicochemical properties. The model operates through majority voting, where unseen sequences are classified as resistant if a threshold (typically 50%) of trees votes for the resistant class. A key advantage of the RF approach includes the built-in out-of-bag (OOB) error estimation, which provides a nearly unbiased estimate of generalization error without requiring separate test data [5]. This feature proves particularly valuable with limited datasets, allowing maximal utilization of available sequences for training while maintaining reliable performance assessment.

Classifier Ensembles

Classifier ensembles represent an advanced approach that combines predictions from multiple models to enhance accuracy and robustness beyond individual classifiers. Research demonstrates that strategically combining classifiers based on different descriptor sets or algorithms can elevate performance to AUC values of 0.95-0.96 [7]. Ensemble construction typically involves selecting top-performing individual classifiers with AUC >0.93-0.94, then implementing fusion methods such as maximum voting, product rules, or mean probability to aggregate predictions [7]. This approach mitigates individual model weaknesses while capitalizing on their diverse strengths.

For advanced implementation, genetic algorithms (GA) can optimize ensemble composition by treating classifier selection as an evolutionary optimization problem. In this paradigm, each "chromosome" represents a potential ensemble configuration, with fitness defined by classification performance (AUC) [7]. Through iterative mutation, recombination, and selection processes spanning 1000 generations, genetic algorithms efficiently explore the vast space of possible ensemble combinations to identify high-performing configurations. This method has demonstrated capability to produce ensembles with AUC values of 0.954, representing significant improvement over single-classifier approaches [7].

Simple Rule-Based Predictors

Despite the complexity of modern machine learning approaches, researchers have also developed simple rule-based predictors that offer surprising accuracy with enhanced interpretability. These systems generate human-readable classification rules based on specific amino acid patterns at critical positions, particularly within the p2 region (positions 369-376) [5] [6]. Such rules typically focus on mutations in the QVT motif (369-371) and flanking residues, which experimental evidence identifies as having the highest impact on this compound susceptibility [5].

Rule-based algorithms like JRip and PART (implemented in R) automatically extract classification rules from sequence data, generating logical statements such as "IF position_370 = V AND position_372 = T THEN RESISTANT" [5]. While generally slightly less accurate than Random Forests (typically by 2-3% in AUC values), these systems provide valuable biological insights by explicitly highlighting mutation combinations critical to resistance. This transparency makes rule-based predictors particularly valuable for clinical decision support and mechanistic studies, where understanding specific mutation effects outweighs marginal gains in predictive accuracy.

Model Validation and Performance Metrics

Cross-Validation Strategies